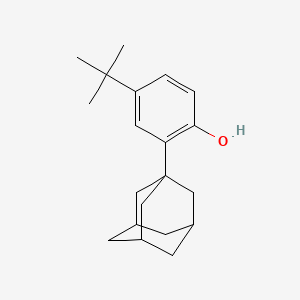
2-Adamantyl-4-tert-butylphenol
Overview
Description
2-Adamantyl-4-tert-butylphenol is a chemical compound with the molecular formula C20H28O and a molecular weight of 284.44 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The structure of this compound was characterized as C20H28O . Further structural analysis would require techniques such as 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources retrieved, it’s known that similar compounds like 2,4-Ditert butyl phenol have antioxidant effects. They effectively suppress oxidation, preventing material degradation and disintegration .Physical And Chemical Properties Analysis
This compound has a melting point of 118-119 °C and a boiling point of 381.6±21.0 °C. Its density is 1.079±0.06 g/cm3 .Scientific Research Applications
Synthesis and Catalytic Activity
2-Adamantyl-4-tert-butylphenol has been explored in the synthesis and characterization of monomeric arylpalladium(II) halide complexes. These complexes, containing ligands such as 1-adamantyl-di-tert-butylphosphine or 2-adamantyl-di-tert-butylphosphine, have shown promising reactivity in palladium-catalyzed cross-coupling reactions. Their reaction with nucleophiles can produce arylamine, ether, biaryl, and stilbene, demonstrating their versatility in organic synthesis (Stambuli et al., 2002).
Thermal Stability
A study focusing on the thermal stability of 4-(1-adamantyl)phenol, a closely related compound, has provided insights into the thermal properties of these types of molecules. This research indicated that 4-(1-adamantyl)phenol has significantly greater thermal stability compared to 4-tert-butylphenol, which may be relevant for applications involving high-temperature processes (Shakun et al., 2020).
Catalysis in Diels-Alder Reactions
In the field of asymmetric catalysis, derivatives of 2-adamantyl-4-methylphenol have been employed in the preparation of specific Diels-Alder catalysts. These catalysts have been effective in producing diastereo- and enantioselective compounds, showcasing their potential in the synthesis of complex organic molecules (Chavez & Jacobsen, 2005).
Study of Rotamerization
Research on di-1-adamantyl and (1-adamantyl)(tert-butyl) analogues has contributed to understanding the effects of tert-alkyl groups on rotamerization in various substituted methanols. These studies have implications for understanding molecular motion and interactions in organic chemistry, highlighting the significance of the adamantyl group in modifying chemical behavior (Lomas & Adenier, 2002).
Applications in Photochemistry
The photochemical behavior of aryl tert-butyl ethers, particularly the effects of substituents like the adamantyl group, has been investigated. These studies contribute to understanding the photolysis mechanisms and the role of different substituents in these processes (DeCosta et al., 2000).
Reactivity with Superoxide Anion Radical
In electrochemistry, the reactivity of compounds like 2,6-di-tert-butyl-4-methylphenol and its analogues, including those with adamantyl groups, has been studied with respect to their interaction with superoxide anion radicals. This research is significant for understanding the antioxidant properties and radical scavenging mechanisms of these compounds (Zabik et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific receptors or enzymes, which could suggest potential targets for 2-adamantyl-4-tert-butylphenol .
Biochemical Pathways
It’s worth noting that similar compounds can influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets .
properties
IUPAC Name |
2-(1-adamantyl)-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-19(2,3)16-4-5-18(21)17(9-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h4-5,9,13-15,21H,6-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLXUFMFSLQLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



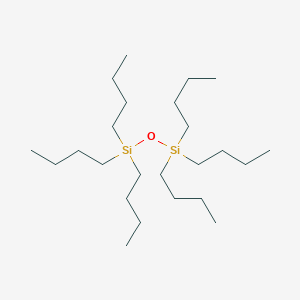



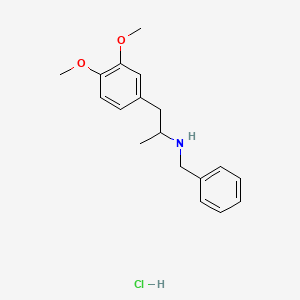
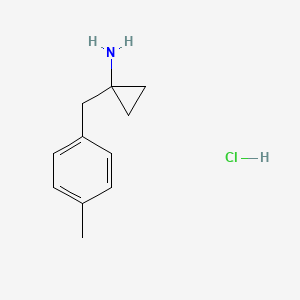
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

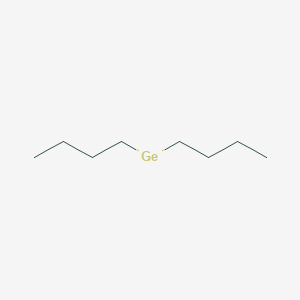
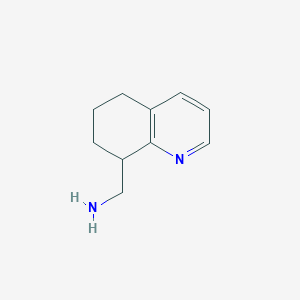
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)
